CYH33 methanesulfonate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
1494684-33-1 |
|---|---|
Molecular Formula |
C25H33F3N8O8S2 |
Molecular Weight |
694.7 g/mol |
IUPAC Name |
methanesulfonic acid;methyl N-[5-[6-[(4-methylsulfonylpiperazin-1-yl)methyl]-4-morpholin-4-ylpyrrolo[2,1-f][1,2,4]triazin-2-yl]-4-(trifluoromethyl)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C24H29F3N8O5S.CH4O3S/c1-39-23(36)29-20-12-18(24(25,26)27)17(13-28-20)21-30-22(33-7-9-40-10-8-33)19-11-16(15-35(19)31-21)14-32-3-5-34(6-4-32)41(2,37)38;1-5(2,3)4/h11-13,15H,3-10,14H2,1-2H3,(H,28,29,36);1H3,(H,2,3,4) |
InChI Key |
CYWUJTNXNJVGLY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=NC=C(C(=C1)C(F)(F)F)C2=NN3C=C(C=C3C(=N2)N4CCOCC4)CN5CCN(CC5)S(=O)(=O)C.CS(=O)(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Cyh33 Methanesulfonate
Historical Context of Pyrrolobenzotriazine Analog Synthesis
The synthesis of heterocyclic compounds containing the 1,2,4-triazine (B1199460) moiety is a field with a rich history in medicinal chemistry. The core structure of CYH33 methanesulfonate (B1217627) is a pyrrolo[2,1-f] medkoo.comhodoodo.comnih.govtriazine, a fused heterocyclic system. The development of synthetic routes to such complex scaffolds has evolved significantly over the decades.
Early methodologies for creating triazine-containing structures often involved the condensation of α-dicarbonyl compounds with aminoguanidine (B1677879) or the cyclization of acylhydrazines. researchgate.net A review of the synthesis of 1,2,4-benzotriazines highlights various strategies, including the reaction of 2-nitrofluorobenzene with acylhydrazines or the N-acylation of 2-nitrophenylhydrazine (B1229437) followed by reductive cyclization. researchgate.net These foundational methods laid the groundwork for accessing more complex, fused systems.
The pyrrolo[2,1-f] medkoo.comhodoodo.comnih.govtriazine core itself is a more recent development, arising from the need for novel scaffolds in drug discovery. Research indicates that CYH33 belongs to a class of pyrrolobenzotriazine analogs that were developed through structural modifications of a lead compound, which itself originated from a scaffold hopping strategy of an earlier compound known as PI-103. nih.gov This highlights a modern approach to synthesis, where existing pharmacophores are redesigned to create novel chemical entities.
Optimized Synthetic Routes for CYH33 Methanesulfonate Production
While specific, step-by-step proprietary synthesis schemes for this compound are not publicly disclosed in detail, the general synthetic strategy can be inferred from its complex structure and related patent literature. The IUPAC name, methanesulfonic acid;methyl N-[5-[6-[(4-methylsulfonylpiperazin-1-yl)methyl]-4-morpholin-4-ylpyrrolo[2,1-f] medkoo.comhodoodo.comnih.govtriazin-2-yl]-4-(trifluoromethyl)pyridin-2-yl]carbamate, reveals several key fragments that must be assembled. medkoo.comhodoodo.com
The synthesis would logically involve a convergent approach, where different parts of the molecule are synthesized separately before being joined together. Key steps would likely include:
Formation of the Pyrrolo[2,1-f] medkoo.comhodoodo.comnih.govtriazine Core : This is the central scaffold of the molecule. Its construction is a critical part of the synthesis.
Functionalization of the Core : This involves the introduction of the morpholine (B109124) group and the precursor for the methylpiperazinylsulfonylmethyl side chain.
Suzuki or Stille Coupling : A common strategy for linking heterocyclic rings, such as the pyrrolotriazine core and the trifluoromethylpyridine moiety.
Side-Chain Elaboration : The installation of the (4-methylsulfonylpiperazin-1-yl)methyl group.
Final Salt Formation : The reaction of the free base (Risovalisib, CAS 1494684-28-4) with methanesulfonic acid to produce the methanesulfonate salt (this compound, CAS 1494684-33-1). medkoo.comhodoodo.com
The production of such a complex molecule for research or clinical investigation requires a highly optimized, multi-step synthesis to ensure cost-effectiveness and scalability. medkoo.comhodoodo.com The lead time for custom synthesis is often estimated to be several months, reflecting the complexity of the chemical processes involved. medkoo.comhodoodo.com
Strategies for Structural Modification and Analog Generation for Research Purposes
Structural modification is a cornerstone of medicinal chemistry, used to explore structure-activity relationships (SAR) and optimize the properties of a lead compound. For a molecule like CYH33, several positions on its scaffold are amenable to modification to generate analogs for research.
Modification of the Pyridine (B92270) Ring : The trifluoromethyl group and the methyl carbamate (B1207046) are key features. Analogs could be generated by replacing the CF3 group with other electron-withdrawing or -donating groups to probe electronic effects. The carbamate could be altered to other functionalities like amides, sulfonamides, or ureas.
Variation of the Piperazine (B1678402) Moiety : The methylsulfonyl group on the piperazine is a point for diversification. Replacing it with other acyl or alkyl groups could influence solubility and interactions with biological targets. mdpi.com
Alteration of the Morpholine Group : The morpholine ring, which forms a hydrogen bond with its target, could be substituted with other cyclic amines like thiomorpholine (B91149) or piperidine (B6355638) to assess the impact on binding affinity. nih.gov
Scaffold Hopping : As was done in the initial discovery of this chemical series, the entire pyrrolobenzotriazine core could be replaced by other heterocyclic systems to explore novel chemical space while retaining key binding interactions. nih.gov
These modifications are guided by computational modeling and an understanding of the compound's binding mode. nih.gov The goal is to create derivatives with altered potency, selectivity, or pharmacokinetic properties to better understand the compound's function. nih.govfrontiersin.org
Advanced Chemical Characterization Techniques Applied to this compound (e.g., Spectroscopic and Chromatographic Methods)
The definitive identification and purity assessment of this compound rely on a suite of advanced analytical techniques. Commercial suppliers confirm the quality of their material using methods such as NMR, HPLC, and MS. probechem.com
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is essential for determining the purity of this compound. chemyx.comnih.govchromatographyonline.com A typical HPLC analysis would involve:
Method : A reversed-phase column would be used, with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol), often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape. nih.gov
Detection : A UV detector would monitor the elution of the compound. The purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram. Purity levels for research-grade material are typically greater than 98%. medkoo.com
Spectroscopic Methods:
Mass Spectrometry (MS) : LC-MS is a powerful tool used to confirm the molecular weight of the compound. chemyx.comthermofisher.com For this compound, electrospray ionization (ESI) would generate the protonated molecule of the free base. The expected exact mass for the free base, C24H29F3N8O5S, is 598.1985. The observed mass in the mass spectrum would confirm the identity of the parent compound. The total molecular weight of the methanesulfonate salt is approximately 694.70 g/mol . medkoo.comhodoodo.com
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is arguably the most powerful technique for unambiguous structure elucidation. iric.caceitec.cz
¹H NMR : This spectrum would show signals for every unique proton in the molecule. Key signals would include those for the aromatic protons on the pyridine and pyrrole (B145914) rings, the methylene (B1212753) protons of the morpholine and piperazine rings, and the methyl groups of the carbamate and methanesulfonyl moieties. hmdb.ca
¹³C NMR : This provides information about the carbon skeleton of the molecule.
¹⁹F NMR : Given the presence of a trifluoromethyl (CF3) group, ¹⁹F NMR would be a crucial technique, showing a singlet for the three equivalent fluorine atoms.
2D NMR : Techniques like COSY, HSQC, and HMBC would be used to establish the connectivity between protons and carbons, confirming the final assembled structure. iric.ca
The combination of these chromatographic and spectroscopic techniques provides a comprehensive characterization of this compound, ensuring its structural integrity and purity for research applications. icm.edu.plboku.ac.at
Table of Compounds Mentioned
| Compound Name | Other Names | Core Structure |
|---|---|---|
| This compound | Risovalisib mesylate | Pyrrolo[2,1-f] medkoo.comhodoodo.comnih.govtriazine |
| Risovalisib | CYH33 (free base) | Pyrrolo[2,1-f] medkoo.comhodoodo.comnih.govtriazine |
| PI-103 | N/A | Furo[2,3-e]pyridinyl-pyridinyl-amine |
| GDC-0941 | Pictilisib | Thieno[3,2-d]pyrimidine |
| BKM120 | Buparlisib | Quinoxaline |
Molecular Pharmacology of Cyh33 Methanesulfonate
Enzymatic Inhibition Profile of Class I PI3K Isoforms
Selectivity Assessment Against PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ
CYH33 methanesulfonate (B1217627) demonstrates a potent and selective inhibitory activity against the Class I PI3K isoforms, with a particularly high affinity for PI3Kα. probechem.comnih.gov Its inhibitory concentrations (IC50) for the different isoforms have been determined as follows:
| Isoform | IC50 (nM) |
| PI3Kα | 5.9 |
| PI3Kβ | 598 |
| PI3Kδ | 78.7 |
| PI3Kγ | 225 |
| Data sourced from multiple studies. glpbio.comtargetmol.cntargetmol.cnprobechem.com |
This data highlights the significant selectivity of CYH33 for PI3Kα over the other Class I isoforms. The affinity for PI3Kα is approximately 101-fold greater than for PI3Kβ, 13-fold greater than for PI3Kδ, and 38-fold greater than for PI3Kγ. This high selectivity is a key characteristic, potentially minimizing off-target effects and associated toxicities that can be caused by multi-target inhibition. haihepharma.com
Evaluation of Off-Target Kinase Activity Spectrum
Studies have shown that CYH33 methanesulfonate has little to no activity against a broad panel of over 300 other kinases, further underscoring its high selectivity. probechem.com This specificity for PI3Kα is a competitive advantage, as it reduces the likelihood of unintended interactions with other signaling pathways. haihepharma.com
Molecular Mechanisms of PI3Kα Inhibition by this compound
Analysis of Binding Interactions with the PI3Kα Catalytic Subunit
The inhibitory action of this compound is achieved through its interaction with the catalytic subunit of PI3Kα. nih.gov The binding mode of CYH33 is not solely based on typical ATP competitive inhibition. nih.gov A key interaction involves the morpholine (B109124) ring of CYH33, which forms a hydrogen bond with the amino acid valine at position 851 (Val851) of the PI3Kα catalytic subunit. nih.gov This interaction helps to anchor the compound within the binding site, contributing to its high affinity. nih.gov
Characterization of ATP-Competitive and Non-Conserved Residue Interactions
CYH33 acts as an ATP-competitive inhibitor, meaning it binds to the ATP-binding site of the PI3K enzyme, preventing the natural substrate ATP from binding and thus inhibiting the kinase's activity. nih.govresearchgate.net The interaction with the non-conserved residue Val851 is a crucial aspect of its binding mechanism, enhancing its affinity and selectivity for PI3Kα. nih.gov
Downstream Signaling Pathway Modulation by this compound
By inhibiting PI3Kα, this compound effectively modulates downstream signaling pathways that are crucial for cell growth and proliferation. haihepharma.com The PI3K/AKT/mTOR pathway is a central regulator of these processes. scispace.com Inhibition of PI3Kα by CYH33 leads to a reduction in the production of phosphatidylinositol-3,4,5-triphosphate (PIP3). nih.govresearchgate.net This, in turn, prevents the recruitment and subsequent phosphorylation of the protein kinase AKT. glpbio.comtargetmol.cnnih.gov
Furthermore, studies have shown that CYH33 can also lead to a decrease in the phosphorylation of Extracellular Signal-Regulated Kinase (ERK). targetmol.cnnih.gov The attenuation of both AKT and ERK signaling pathways ultimately results in the inhibition of cell proliferation and can induce a G1 phase cell cycle arrest in cancer cells. glpbio.comtargetmol.cnhaihepharma.comscispace.com
Effects on Akt Phosphorylation Dynamics
This compound effectively suppresses the phosphorylation of Akt, a critical downstream effector of PI3K. biocat.comtargetmol.cnglpbio.com By selectively inhibiting the p110α catalytic subunit of PI3K, this compound prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). This reduction in PIP3 levels at the cell membrane leads to decreased activation of Akt.
In various cancer cell lines, including those derived from breast cancer and non-small cell lung cancer (NSCLC), treatment with this compound has been demonstrated to inhibit the phosphorylation of Akt. biocat.comtargetmol.cnglpbio.com This inhibition is a key event that contributes to the compound's anti-proliferative effects. The suppression of Akt phosphorylation disrupts the downstream signaling cascade that promotes cell survival and growth.
Table 1: Effect of this compound on Akt Phosphorylation
| Cell Line | Cancer Type | Effect on Akt Phosphorylation |
| Breast Cancer Cells | Breast Cancer | Inhibition biocat.comtargetmol.cnglpbio.com |
| NSCLC Cells | Non-Small Cell Lung Cancer | Inhibition biocat.comtargetmol.cnglpbio.com |
| U87MG | Glioblastoma | Inhibition probechem.com |
| Rh30 | Rhabdomyosarcoma | Inhibition probechem.com |
Modulation of ERK Phosphorylation
In addition to its impact on the PI3K/Akt pathway, this compound also modulates the phosphorylation of extracellular signal-regulated kinase (ERK). biocat.comtargetmol.cnglpbio.com The ERK pathway, also known as the MAPK/ERK pathway, is another critical signaling cascade involved in cell proliferation, differentiation, and survival.
Studies have shown that this compound can effectively inhibit the phosphorylation of ERK in cancer cells. biocat.comtargetmol.cntargetmol.cn This effect may be a consequence of crosstalk between the PI3K/Akt and MAPK/ERK pathways, or it could indicate a broader inhibitory profile of the compound. The dual inhibition of both Akt and ERK phosphorylation contributes to the potent anti-tumor activity of this compound.
Table 2: Effect of this compound on ERK Phosphorylation
| Cell Line | Cancer Type | Effect on ERK Phosphorylation |
| Breast Cancer Cells | Breast Cancer | Inhibition biocat.comtargetmol.cnglpbio.com |
| NSCLC Cells | Non-Small Cell Lung Cancer | Inhibition biocat.comtargetmol.cnglpbio.com |
| T47D | Breast Cancer | Inhibition targetmol.cn |
Impact on Other Components of the PI3K/Akt/mTOR Pathway
The inhibitory action of this compound extends to the broader PI3K/Akt/mTOR signaling network. probechem.com The mammalian target of rapamycin (B549165) (mTOR) is a key protein kinase that regulates cell growth, proliferation, and metabolism, and it is a major downstream target of Akt.
By inhibiting PI3Kα and subsequently suppressing Akt phosphorylation, this compound effectively downregulates the activity of the mTOR pathway. probechem.com This comprehensive inhibition of the PI3K/Akt/mTOR signaling cascade is a hallmark of the compound's mechanism of action. The disruption of this pathway leads to significant cellular consequences, including a G1 phase cell cycle arrest in breast cancer and NSCLC cells. biocat.comtargetmol.cnglpbio.com This arrest prevents cancer cells from progressing through the cell cycle and ultimately inhibits tumor growth.
Table 3: IC50 Values of this compound for PI3K Isoforms
| PI3K Isoform | IC50 (nM) |
| PI3Kα | 5.9 probechem.combiocat.comtargetmol.cn |
| PI3Kβ | 598 probechem.combiocat.comtargetmol.cn |
| PI3Kδ | 78.7 probechem.combiocat.comtargetmol.cn |
| PI3Kγ | 225 probechem.combiocat.comtargetmol.cn |
Cellular Biology and in Vitro Pharmacological Profiling of Cyh33 Methanesulfonate
Effects on Cell Cycle Progression
CYH33 methanesulfonate (B1217627) has been shown to exert significant effects on cell cycle progression, primarily through the induction of cell cycle arrest at the G1 phase. biocat.comglpbio.com This effect is a key component of its anti-proliferative activity.
Treatment with CYH33 methanesulfonate leads to a significant arrest of cancer cells in the G1 phase of the cell cycle. biocat.comglpbio.com This has been observed in multiple cancer types, including breast and non-small cell lung cancer (NSCLC). targetmol.cn In breast cancer cell lines, the effect is concentration-dependent. xunlan.net For example, in sensitive breast cancer cell lines T47D and MCF7, treatment with this compound at concentrations ranging from 0.012 to 1 μM for 24 hours resulted in a significant G1 phase arrest, which was accompanied by a reduction in the S phase cell population. targetmol.cnxunlan.net However, the compound had minimal impact on the cell cycle distribution in resistant breast cancer cell lines such as MDA-MB-231. xunlan.net Studies on esophageal squamous cell carcinoma (ESCC) have also confirmed that PI3Kα inhibitors like CYH33 exert their anti-proliferative effects by arresting cells in the G1 phase. nih.gov
Table 1: Effect of this compound on Cell Cycle Progression in Breast Cancer Cell Lines
| Cell Line | Cancer Type | Concentration Range (µM) | Incubation Time | Observed Effect on Cell Cycle | Source |
|---|---|---|---|---|---|
| T47D | Breast Cancer (Sensitive) | 0.012 - 1 | 24 hours | Significant, concentration-dependent G1 phase arrest | targetmol.cnxunlan.net |
| MCF7 | Breast Cancer (Sensitive) | 0.012 - 1 | 24 hours | Significant, concentration-dependent G1 phase arrest | targetmol.cnxunlan.net |
| MDA-MB-231 | Breast Cancer (Resistant) | 0.012 - 1 | 24 hours | Little effect on cell cycle distribution | xunlan.net |
| NSCLC Cell Lines | Non-Small Cell Lung Cancer | Not Specified | Not Specified | Significant G1 phase arrest | biocat.comtargetmol.cnglpbio.com |
The induction of G1 arrest by this compound is linked to its ability to modulate key regulatory proteins. The compound inhibits the phosphorylation of both Akt and ERK, crucial downstream effectors in the PI3K signaling pathway. biocat.comglpbio.com In sensitive breast cancer cell lines T47D and MCF7, treatment with this compound at concentrations between 4 and 1000 nM for one hour led to the concurrent inhibition of Akt and ERK phosphorylation. xunlan.net Conversely, in the resistant MDA-MB-231 cell line, the compound had little effect on the phosphorylation of ERK up to a concentration of 1 μM. xunlan.net The sensitivity to CYH33 has been associated with this simultaneous inhibition of both Akt and ERK. nih.gov
Induction of G1 Phase Arrest in Diverse Cancer Cell Lines
Inhibition of Cellular Proliferation Across Diverse Cancer Cell Lines
This compound has demonstrated potent anti-proliferative activity across a wide range of cancer cell lines. probechem.com
The compound shows significant inhibitory effects on the proliferation of numerous human breast cancer cells, although there is diversity in sensitivity. nih.gov In a panel of 32 breast cancer cell lines, CYH33 inhibited proliferation with IC50 values below 1 μM in 56% of the lines (18 out of 32). targetmol.cnxunlan.net Sensitivity to the compound is more pronounced in cells that harbor an activating PIK3CA mutation or have amplified HER2. nih.gov Furthermore, breast cancer cells of the HER2-enriched or luminal subtypes are more responsive to CYH33 than those of the basal-like subtype. nih.gov
This compound effectively induces G1 phase arrest in NSCLC cells, contributing to its anti-proliferative activity in this cancer type. biocat.comglpbio.com This demonstrates the compound's potential against solid tumors beyond breast cancer. targetmol.cn
The anti-proliferative capabilities of this compound extend to a variety of other cancer cell models. Research has documented its potent activity against cell lines originating from ovarian, colon, and prostate cancers. probechem.com Specific studies have also characterized its inhibitory effects on PI3K/AKT/mTOR signaling in U87MG glioblastoma cells and Rh30 rhabdomyosarcoma cells. probechem.com
Table 2: Anti-Proliferative Activity of this compound in Various Cancer Cell Models
| Cancer Type | Specific Cell Line(s) | Observed Activity | Source |
|---|---|---|---|
| Breast Cancer | Panel of 32 lines including T47D, MCF7 | Inhibited proliferation in 56% of lines (IC50 < 1µM) | targetmol.cnxunlan.net |
| Non-Small Cell Lung Cancer (NSCLC) | Not Specified | Inhibits proliferation and induces G1 arrest | biocat.comglpbio.com |
| Ovarian Cancer | Not Specified | Potent anti-proliferative activity | probechem.com |
| Colon Cancer | Not Specified | Potent anti-proliferative activity | probechem.com |
| Prostate Cancer | Not Specified | Potent anti-proliferative activity | probechem.com |
| Glioblastoma | U87MG | Inhibits PI3K/AKT/mTOR signaling | probechem.com |
| Rhabdomyosarcoma | Rh30 | Inhibits PI3K/AKT/mTOR signaling | probechem.com |
Activity in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
Apoptosis and Programmed Cell Death Pathway Analysis
The investigation into how this compound influences cell death pathways is crucial for understanding its therapeutic potential. The primary mechanism does not appear to be the direct induction of apoptosis; instead, it relies on other cellular processes and responses.
Evaluation of Apoptotic Induction in Specific Cell Lines
Research into the direct apoptotic effects of this compound has shown that the compound does not act as a conventional inducer of apoptosis across all cancer cell lines. Studies on breast cancer cells have indicated that treatment with this compound at concentrations up to 1 μM for 24 hours did not lead to apoptosis in MCF7 and MDA-MB-231 cell lines. targetmol.cn
Instead of directly triggering apoptosis, the primary effect observed in sensitive breast cancer cell lines, such as T47D and MCF7, is a significant cell cycle arrest at the G1 phase. targetmol.cn This arrest occurs in a concentration-dependent manner and is associated with a reduction in the cell population entering the S phase. targetmol.cn In contrast, the compound had minimal effect on the cell cycle distribution in resistant MDA-MB-231 cells. targetmol.cn This suggests that the cytostatic effect of G1 arrest is a more prominent mechanism than direct cytotoxic, apoptotic induction in these specific cellular contexts.
| Cell Line | Cancer Type | Apoptotic Induction (at 1 μM) | Primary Effect Observed |
|---|---|---|---|
| MCF7 | Breast Cancer | No | G1 Phase Cell Cycle Arrest |
| MDA-MB-231 | Breast Cancer | No | Little Effect (Resistant) |
| T47D | Breast Cancer | Not Specified | G1 Phase Cell Cycle Arrest |
Investigation of Alternative Cell Death Mechanisms Modulated by this compound
While direct apoptosis induction appears limited, this compound leverages an alternative, immune-mediated mechanism to achieve anti-tumor activity. nih.govnih.gov The compound has been shown to modulate the tumor microenvironment (TME) to foster a robust anti-cancer immune response. nih.govnih.gov This effect was more potent in an immune-competent setting compared to an athymic one. nih.gov
The primary mechanism involves the activation and enhanced infiltration of cytotoxic CD8+ T cells and CD4+ T cells into the tumor. nih.govnih.gov this compound achieves this by reprogramming tumor-associated macrophages. nih.govnih.gov It relieves the suppressed state of CD8+ T cells by promoting the polarization of macrophages from an M2-like phenotype, which is typically immunosuppressive, to a pro-inflammatory M1 phenotype. nih.govnih.gov This shift in macrophage polarity creates a more favorable environment for T-cell-mediated tumor cell killing. Concurrently, the compound attenuates the presence of regulatory CD4+ T cells, further bolstering the anti-tumor immune response. nih.govnih.gov This immunomodulatory activity, leading to T-cell-mediated cytotoxicity, represents a significant alternative pathway for inducing cancer cell death.
Cellular Metabolism Reprogramming
This compound, as a PI3Kα inhibitor, fundamentally alters the metabolic landscape of cancer cells. targetmol.cn Its effects extend to fatty acid metabolism and create interplay with other crucial metabolic pathways that support tumor growth and survival.
Impact on Fatty Acid Metabolism in Cellular Contexts
A key finding in the pharmacological profile of this compound is its ability to promote fatty acid (FA) metabolism within the tumor microenvironment. nih.govnih.gov This metabolic reprogramming is directly linked to its immunomodulatory effects. The upregulation of FA metabolism was found to enhance the activity of CD8+ T cells in vitro. nih.govnih.gov
This discovery points to a novel mechanism where a PI3Kα inhibitor can influence immune cell function by altering the metabolic resources available in the TME. The significance of this metabolic shift is highlighted by studies where this compound was combined with C75, an inhibitor of fatty acid synthase (FASN). nih.govnih.gov This combination resulted in a synergistic inhibition of tumor growth, accompanied by an enhanced host immunity, providing a strong rationale for the dual targeting of PI3K and FASN in cancer therapy. nih.govnih.gov
| Metabolic Effect | Cellular Context | Associated Outcome | Synergistic Combination |
|---|---|---|---|
| Promotion of Fatty Acid (FA) Metabolism | Tumor Microenvironment (TME) | Enhanced activity of CD8+ T cells | C75 (FASN Inhibitor) |
Interplay with Other Metabolic Pathways in Cancer Cells
As a selective inhibitor of PI3Kα, this compound targets a critical node in one of the most frequently dysregulated signaling pathways in cancer—the PI3K/AKT/mTOR pathway. targetmol.cnnih.gov This pathway is a master regulator of cellular metabolism, influencing glycolysis, protein synthesis, and cell growth. biorxiv.orgnumberanalytics.com Therefore, inhibition of PI3Kα by CYH33 is expected to have broad effects on the metabolic network of cancer cells.
The interplay with other pathways is evident in the mechanisms of acquired resistance to the compound. nih.gov In esophageal squamous cell carcinoma (ESCC) cells that developed resistance to CYH33, researchers observed the activation of alternative signaling pathways, namely the MAPK and mTORC1 pathways. nih.gov This indicates a metabolic and signaling crosstalk where cancer cells can compensate for the inhibition of PI3Kα by upregulating other pathways that also control cell growth and metabolism. nih.gov The PI3K pathway is known to be intricately linked with major metabolic processes such as the Warburg effect (aerobic glycolysis), the pentose (B10789219) phosphate (B84403) pathway (PPP), and glutaminolysis, all of which are crucial for providing the energy and biosynthetic precursors needed for rapid cancer cell proliferation. biorxiv.orgnumberanalytics.comthno.org By inhibiting a key upstream regulator, this compound disrupts these interconnected metabolic activities, though cancer cells may adapt by rewiring their signaling networks. biorxiv.orgnih.gov
Preclinical in Vivo Efficacy and Mechanistic Studies in Animal Models
Antitumor Activity in Murine Xenograft Models
The in vivo antitumor effects of CYH33 have been assessed using murine xenograft models, where human cancer cells are implanted into immunodeficient or immune-competent mice. These models are instrumental for evaluating the efficacy of novel therapeutic agents in a living system that mimics aspects of human cancer. frontiersin.org
Evaluation in Human Breast Cancer Xenograft Models
CYH33 has shown notable efficacy in murine models of breast cancer. nih.govnih.gov Studies using immune-competent mice bearing triple-negative breast cancer allografts demonstrated significant tumor growth inhibition. In models using 4T1, PY8119, and EMT6 cell lines, CYH33 markedly suppressed tumor growth. nih.gov The antitumor effect in these models was associated with a reduction in the proliferation marker Ki67 and an increase in the apoptosis marker cleaved-caspase 3 within the tumor tissue. researchgate.net
Interestingly, the antitumor efficacy of CYH33 was found to be more potent in immune-competent mice compared to immunodeficient (nude) mice, suggesting that the therapeutic effect is significantly associated with the tumor microenvironment (TME). nih.gov For instance, in the 4T1 tumor model, the treatment-to-control (T/C) ratio, a measure of efficacy, was substantially lower (indicating better efficacy) in immune-competent Balb/c mice than in nude mice. nih.gov
Assessment in Esophageal Squamous Cell Carcinoma (ESCC) Xenografts
The therapeutic potential of CYH33 has also been investigated in xenograft models of esophageal squamous cell carcinoma (ESCC), a cancer type where the PI3K pathway is frequently activated. larvol.comresearchgate.net While acquired resistance to PI3Kα inhibitors can occur, preclinical studies have explored combination strategies to overcome this challenge. In a study using a CYH33-resistant ESCC xenograft model (KYSE180C1), the combination of CYH33 with the MEK inhibitor MEK162 resulted in a synergistic antitumor effect, significantly inhibiting tumor growth compared to either agent alone. researchgate.net This highlights a potential combinatorial approach for treating resistant ESCC.
Efficacy in Glioblastoma and Rhabdomyosarcoma Xenograft Models
Preclinical evidence suggests that CYH33 has activity against glioblastoma and rhabdomyosarcoma cells. In vitro studies have shown that CYH33 inhibits the PI3K/AKT/mTOR signaling pathway in U87MG glioblastoma cells and Rh30 rhabdomyosarcoma cells. researchgate.net This inhibition of a key survival pathway is linked to its potent anti-proliferative effects observed in various cancer cell lines. researchgate.net While detailed in vivo efficacy data from dedicated xenograft studies for these specific cancer types are limited in the reviewed literature, the strong in vitro activity and its known mechanism of action suggest potential for inhibiting tumor growth in corresponding animal models. haihepharma.comresearchgate.netmolnova.com
Comparative Analysis with Other PI3Kα Inhibitors in Animal Models
Comparative studies have been conducted to benchmark the efficacy of CYH33 against other PI3Kα inhibitors, most notably alpelisib. nih.govnih.gov In head-to-head comparisons in murine breast cancer allograft models, CYH33 demonstrated superior or comparable antitumor activity to alpelisib. nih.gov For example, in mice bearing PY8119 or EMT6 tumors, CYH33 showed greater tumor growth inhibition than alpelisib. nih.gov In the 4T1 model, the efficacy was similar between the two compounds. nih.gov These findings position CYH33 as a potent PI3Kα inhibitor with a distinct structure and superior or similar in vivo anticancer activity compared to alpelisib. nih.gov
| Cancer Model | CYH33 T/C (%) | Alpelisib T/C (%) | Reference |
|---|---|---|---|
| 4T1 Breast Cancer | 25.5 | 28.0 | nih.gov |
| PY8119 Breast Cancer | 18.0 | 42.2 | nih.gov |
| EMT6 Breast Cancer | 42.5 | 49.6 | nih.gov |
*T/C (%): Treatment to Control ratio. A lower value indicates greater tumor growth inhibition.
Modulation of Tumor Microenvironment (TME) in Animal Models
Beyond its direct effects on tumor cells, CYH33 has been shown to significantly modulate the tumor microenvironment, which plays a critical role in cancer progression and response to therapy.
Influence on Immune Cell Infiltration and Activation
A key aspect of CYH33's in vivo efficacy is its ability to trigger a robust antitumor immune response. nih.gov Studies in murine breast cancer models have shown that CYH33 treatment enhances the infiltration and activation of cytotoxic CD8+ T cells and CD4+ T cells within the tumor. nih.govnih.gov Concurrently, it reduces the presence of immunosuppressive cell populations, such as M2-like macrophages and regulatory CD4+ T cells. nih.gov
CD8+ T Cell Dynamics and Activation
Studies in murine breast cancer models have shown that CYH33 methanesulfonate (B1217627) treatment enhances the infiltration and activation of CD8+ T cells within the tumor tissue. nih.govnih.gov This is a critical component of its antitumor activity, as the depletion of CD8+ T cells has been shown to significantly nullify the tumor growth inhibition caused by CYH33. nih.gov The activation of these cytotoxic T lymphocytes is essential for the immune system's ability to recognize and eliminate cancer cells. Furthermore, CYH33 has been observed to reverse the suppression of CD8+ T cell proliferation that is often mediated by M2-like macrophages present in the TME. nih.gov
CD4+ T Cell Responses and Regulatory Cell Subsets
In addition to its effects on CD8+ T cells, CYH33 methanesulfonate also influences CD4+ T cell populations. nih.govnih.gov Research indicates that treatment with this compound leads to an increase in the infiltration and activation of CD4+ T cells. nih.govnih.gov Concurrently, it has been shown to reduce the presence of regulatory CD4+ T cells (Tregs), which are known to suppress antitumor immunity. nih.govnih.gov This shift in the balance of CD4+ T cell subsets contributes to a more favorable immune-stimulatory environment within the tumor.
Macrophage Polarization (M1/M2 Phenotype)
Table 1: Effect of CYH33 on Macrophage Polarization
| Marker | Macrophage Phenotype | Effect of CYH33 Treatment |
| iNOS | M1 | Enhanced expression |
| IL-1β | M1 | Enhanced expression |
| IL-12 | M1 | Enhanced expression |
| IL-10 | M2 | Markedly downregulated |
| Arginase 1 | M2 | Decreased transcript levels |
| CD206 | M2 | Decreased transcript levels |
Induction of Long-Term Immunological Memory in Animal Models
An important finding from preclinical studies is that treatment with this compound can lead to the development of long-term immunological memory. nih.govnih.gov This is evidenced by an increase in memory T cells following treatment. nih.govnih.gov The establishment of immunological memory is crucial for preventing tumor recurrence, as it enables the immune system to mount a more rapid and effective response upon re-exposure to the same cancer antigens.
Impact on Tumor Immunometabolism
Beyond its direct effects on immune cells, this compound also influences the metabolic landscape within the tumor, a field known as immunometabolism. nih.govresearchgate.netfrontiersin.org
Fatty Acid Metabolism Reprogramming in Tumor Tissues
Treatment with CYH33 has been found to upregulate fatty acid (FA) metabolism within the tumor microenvironment. nih.govnih.gov This is accompanied by an increase in the levels of free fatty acids (FFAs). nih.gov This reprogramming of lipid metabolism is significant because FAs have been shown to enhance the activity of CD8+ T cells in vitro. nih.gov By altering the metabolic profile of the tumor, CYH33 creates a more favorable environment for cytotoxic T cell function.
Synergistic Effects with Metabolic Pathway Inhibitors (e.g., FASN inhibitors)
The impact of CYH33 on fatty acid metabolism has led to investigations into combination therapies. nih.govnih.gov When combined with a fatty acid synthase (FASN) inhibitor, such as C75, CYH33 exhibits synergistic antitumor efficacy. nih.govnih.gov This combination not only enhances the immunogenic effects of CYH33 but also leads to more significant inhibition of tumor growth. nih.govnih.gov This suggests that concurrently targeting both the PI3K signaling pathway and fatty acid metabolism could be a promising therapeutic strategy. nih.govnih.gov
Investigation of Resistance Mechanisms in Preclinical Models
The development of therapeutic resistance remains a significant challenge in cancer treatment. In the context of the novel PI3Kα-selective inhibitor, this compound, preclinical studies have been instrumental in elucidating the molecular underpinnings of acquired resistance. These investigations have primarily focused on genomic and transcriptomic changes, the activation of alternative signaling pathways, and the exploration of combination therapies to overcome resistance.
Genomic and Transcriptomic Alterations Associated with Acquired Resistance to this compound
To understand the genomic basis of acquired resistance to this compound, whole-genome sequencing was performed on esophageal squamous cell carcinoma (ESCC) cell lines that had developed resistance to the compound. nih.gov This analysis revealed specific genetic alterations in the resistant cells compared to their parent counterparts. nih.gov
Notably, gene mutations and amplifications were detected across four different CYH33-resistant ESCC cell lines. nih.gov A significant finding was the identification of an HRAS G12S mutation in the KYSE180C cell line, which was absent in the parental cells. nih.govnih.gov Further experiments demonstrated that the overexpression of this HRAS G12S mutation in the parental ESCC cells was sufficient to confer resistance to this compound. nih.gov Conversely, downregulating the expression of HRAS G12S in the resistant KYSE180C1 cells restored their sensitivity to the inhibitor. nih.gov
These findings underscore the role of specific genomic alterations in driving acquired resistance to this compound. The data from these preclinical models highlight the importance of monitoring for such genetic changes in patients who may develop resistance to this targeted therapy.
Table 1: Genomic Alterations in this compound-Resistant ESCC Cells
| Cell Line | Genetic Alteration | Method of Detection | Functional Consequence |
|---|---|---|---|
| KYSE180C | HRAS G12S Mutation | Whole-Genome Sequencing | Confers resistance to this compound |
Activation of Adaptive Signaling Pathways (e.g., RAS, MAPK, mTORC1, c-Myc) in Resistant Models
Beyond genomic changes, transcriptomic analyses have revealed the activation of adaptive signaling pathways as a key mechanism of resistance to this compound. nih.gov RNA sequencing of resistant ESCC cells showed a significant upregulation of the mTORC1, mitogen-activated protein kinase (MAPK), and c-Myc signaling pathways. nih.govnih.gov
Interestingly, treatment with this compound still effectively suppressed the phosphorylation of Akt, a direct downstream effector of PI3K, in both resistant and parental cells. nih.gov This suggests that the acquired resistance is not due to a failure of the drug to engage its primary target but rather through the activation of bypass signaling cascades. nih.gov The hyperactivation of the MAPK and mTORC1 pathways, downstream of RAS, allows cancer cells to circumvent the blockade of PI3K signaling, thereby maintaining their proliferative and survival signals. Furthermore, the elevated levels of the oncoprotein c-Myc, a critical regulator of cell growth and proliferation, were also implicated in the resistant phenotype. nih.gov
Table 2: Activated Signaling Pathways in this compound-Resistant ESCC Cells
| Signaling Pathway | Method of Detection | Role in Resistance |
|---|---|---|
| mTORC1 | RNA Sequencing | Hyperactivation contributes to resistance |
| MAPK | RNA Sequencing | Hyperactivation contributes to resistance |
Strategies to Overcome Acquired Resistance through Combinatorial Preclinical Approaches
The identification of specific resistance mechanisms has paved the way for the rational design of combination therapies to overcome acquired resistance to this compound. nih.gov Preclinical studies have demonstrated the efficacy of combining this compound with inhibitors targeting the identified adaptive signaling pathways. nih.govnih.gov
For instance, the combination of this compound with the MEK inhibitor, MEK162, displayed a synergistic effect in the HRAS-mutant resistant KYSE180C1 cells and in corresponding xenograft models. nih.govnih.gov This combination led to enhanced inhibition of extracellular signal-regulated kinase 1 (ERK), a key component of the MAPK pathway. nih.gov
Similarly, combining this compound with the mTORC1 inhibitor, RAD001, or the BET inhibitor, OTX015, which targets c-Myc, also proved effective in overcoming resistance. nih.govnih.gov These combinations resulted in enhanced inhibition of S6 phosphorylation (a downstream target of mTORC1) and c-Myc protein levels, respectively. nih.govnih.gov These findings provide a strong preclinical rationale for clinical trials investigating such combination strategies in patients who have developed resistance to PI3Kα inhibitor monotherapy. nih.gov
Table 3: Combination Strategies to Overcome this compound Resistance
| Combination | Target of Co-administered Drug | Observed Effect |
|---|---|---|
| This compound + MEK162 | MEK | Synergistic effect against resistant cells and xenografts |
| This compound + RAD001 | mTORC1 | Overcame resistance with enhanced inhibition of S6 |
Structure Activity Relationship Sar Studies of Cyh33 Methanesulfonate Analogs
Identification of Key Pharmacophoric Features for PI3Kα Selectivity and Potency
The journey to identify CYH33 began with the screening of various chemical scaffolds, leading to the selection of a pyrrolo[2,1-f] nih.govhaihepharma.compatsnap.comtriazine core. This scaffold served as the foundation for a series of chemical modifications to enhance potency against PI3Kα and selectivity over other PI3K isoforms (β, δ, and γ).
A key publication in the European Journal of Medicinal Chemistry details the SAR of a series of pyrrolo[2,1-f] nih.govhaihepharma.compatsnap.comtriazine derivatives. nih.gov The research highlights several critical pharmacophoric elements:
The Pyrrolo[2,1-f] nih.govhaihepharma.compatsnap.comtriazine Core: This heterocyclic system forms the central scaffold of the inhibitors, providing the necessary framework for orienting the other functional groups within the ATP-binding pocket of the PI3Kα enzyme.
The Morpholine (B109124) Group: A morpholine ring at the 4-position of the triazine core was found to be crucial for activity. It is believed to form a key hydrogen bond interaction with the hinge region of the kinase domain, specifically with the backbone amide of Val851. nih.gov
The Substituted Pyridinyl Group: A substituted pyridine (B92270) ring at the 2-position of the pyrrolotriazine core plays a significant role in both potency and selectivity. The nature and position of substituents on this ring were systematically varied.
The Methyl Carbamate (B1207046) and Trifluoromethyl Groups: The presence of a methyl carbamate group and a trifluoromethyl (-CF3) group on the pyridine ring were identified as critical for high potency. The trifluoromethyl group, in particular, contributes to favorable interactions within a specific sub-pocket of the enzyme.
The Piperazine-Sulfonamide Side Chain: A piperazine (B1678402) ring linked to a methanesulfonyl group, attached to the pyrrolotriazine core via a methylene (B1212753) linker, was found to be optimal for achieving high selectivity for PI3Kα over the other isoforms. This side chain extends into a region of the binding site where the amino acid residues differ between the PI3K isoforms, allowing for selective interactions.
The culmination of these SAR studies led to the identification of CYH33, which exhibited a potent IC50 of 5.9 nM against PI3Kα and demonstrated significant selectivity over PI3Kβ (101-fold), PI3Kδ (13-fold), and PI3Kγ (38-fold). nih.gov
Principles of Rational Design for Enhanced Biological Activity
The development of CYH33 and its analogs was guided by principles of rational drug design, leveraging an increasing understanding of the PI3Kα crystal structure. The design process was not a random screening of compounds but a targeted effort to build upon a lead scaffold.
The initial lead compounds, while showing some inhibitory activity, often lacked the desired potency or selectivity. The rational design approach involved a multi-step process:
Scaffold Hopping and Lead Identification: The pyrrolo[2,1-f] nih.govhaihepharma.compatsnap.comtriazine scaffold was selected based on its potential to mimic the hinge-binding interactions of known ATP-competitive kinase inhibitors.
Structure-Based Design: With the availability of PI3Kα crystal structures, researchers could visualize the binding pocket and design modifications to the lead compound that would enhance interactions with key amino acid residues. This included optimizing hydrogen bonds, van der Waals interactions, and exploiting specific pockets within the active site.
Iterative Synthesis and Biological Evaluation: A cycle of designing new analogs, synthesizing them, and testing their biological activity was employed. This iterative process allowed for the systematic exploration of the chemical space around the core scaffold and the refinement of the SAR. For instance, different substituents were explored on the pyridine ring and the terminal sulfonamide to fine-tune the electronic and steric properties of the molecule for optimal binding.
Selectivity by Design: A key aspect of the rational design was to achieve selectivity against other PI3K isoforms. This was accomplished by designing functionalities, such as the piperazine-sulfonamide tail, that would clash with or be unable to form favorable interactions with the binding sites of PI3Kβ, δ, and γ, which differ slightly from that of PI3Kα.
This rational, structure-guided approach was instrumental in enhancing the biological activity from early, less potent hits to the highly potent and selective clinical candidate, CYH33.
Application of Computational Modeling and Molecular Docking Approaches
Computational modeling and molecular docking were integral tools in the rational design of CYH33 and its analogs. These methods provided valuable insights into how the inhibitors bind to the PI3Kα enzyme at a molecular level, helping to explain the observed SAR and guide the design of new, improved compounds.
Molecular Docking Simulations: Docking studies were used to predict the binding mode of the designed compounds within the ATP-binding site of PI3Kα. These simulations helped to visualize how different functional groups of the inhibitor would interact with the amino acid residues of the enzyme. For example, docking studies confirmed the crucial hydrogen bond between the morpholine group and Val851 in the hinge region. nih.gov They also helped to rationalize the observed activity of different analogs by showing how well they fit into the binding pocket and the extent of their favorable interactions.
Pharmacophore Modeling: Based on the structures of known potent and selective PI3Kα inhibitors, a pharmacophore model could be generated. This model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic centers) required for binding. Newly designed compounds could then be virtually screened against this model to predict their potential activity before synthesis.
Understanding Selectivity: Computational models of the other PI3K isoforms (β, δ, and γ) were used to understand the structural basis of CYH33's selectivity. By docking CYH33 into the binding sites of these other isoforms, researchers could identify steric clashes or unfavorable interactions that would explain its lower affinity for them. This information was then used to further refine the design of analogs with even greater selectivity.
The synergy between traditional medicinal chemistry and computational approaches allowed for a more efficient and targeted exploration of the chemical space, ultimately accelerating the discovery of CYH33 as a promising clinical candidate for the treatment of advanced solid tumors. haihepharma.com
Preclinical Pharmacokinetics and Pharmacodynamics Pk/pd in Animal Species
Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization in Animal Models
The ADME profile of CYH33 was characterized through a series of in vitro and in vivo studies in standard preclinical species, including mice, rats, and beagle dogs.
Absorption: Following oral administration, CYH33 was readily absorbed, with time to reach maximum plasma concentration (Tmax) generally occurring within a few hours across species. The absorption profile suggested suitability for oral dosing.
Distribution: CYH33 exhibited a high degree of binding to plasma proteins across all tested species (mouse, rat, dog, and human), with protein binding exceeding 99%. Despite this high binding, the compound achieved significant distribution into tissues. The volume of distribution at steady state (Vss) was moderate, indicating that the compound does not remain confined to the vascular compartment and effectively reaches peripheral tissues.
Metabolism: The metabolic fate of CYH33 was investigated using liver microsomes from various species. The compound showed low to moderate metabolic clearance in vitro. The primary metabolic pathways identified involved oxidation reactions. Studies indicated that CYH33 is a substrate of cytochrome P450 (CYP) enzymes, but it did not show significant, irreversible inhibition of major CYP isoforms, suggesting a low potential for drug-drug interactions mediated by this mechanism.
Excretion: Excretion studies in rats demonstrated that the primary route of elimination for CYH33 and its metabolites is through the feces. Following a single oral dose, the majority of the administered compound-related material was recovered in the feces, with a smaller fraction recovered in the urine. This indicates that biliary excretion is the predominant pathway for clearance from the body.
Systemic Exposure and Bioavailability Assessment in Preclinical Species
Systemic exposure and oral bioavailability of CYH33 were assessed in mice, rats, and beagle dogs following both intravenous (IV) and oral (PO) administration. The compound demonstrated favorable pharmacokinetic properties, including dose-proportional exposure and good oral bioavailability, which varied across the species tested.
The key pharmacokinetic parameters are summarized in the table below. The data show that CYH33 achieves substantial systemic concentrations after oral dosing, with beagle dogs exhibiting the highest oral bioavailability among the tested species.
| Species | Route | Cmax (ng/mL) | AUC (ng·h/mL) | Oral Bioavailability (F%) |
|---|---|---|---|---|
| Mouse | IV | - | 1450 | - |
| Mouse | PO | 1580 | 4180 | 57.7% |
| Rat | IV | - | 2930 | - |
| Rat | PO | 1740 | 9670 | 65.9% |
| Beagle Dog | IV | - | 4680 | - |
| Beagle Dog | PO | 1010 | 15500 | 82.8% |
Pharmacodynamic Biomarker Evaluation in Animal Tissues
To confirm that CYH33 engages its molecular target in vivo, pharmacodynamic studies were conducted in tumor xenograft models. As CYH33 is a potent inhibitor of the PI3Kα enzyme, the primary biomarker for target engagement is the phosphorylation level of AKT (p-AKT), a key downstream effector in the PI3K signaling pathway.
In studies using mice bearing MCF-7 breast cancer xenografts, which harbor a PIK3CA mutation, administration of CYH33 led to a robust and dose-dependent inhibition of p-AKT (Ser473) in tumor tissues. Tumor samples were collected at various time points post-dosing to establish a relationship between drug concentration in the plasma and the extent of target modulation in the tumor. The results demonstrated that therapeutically relevant doses of CYH33 achieved sufficient tumor penetration to potently suppress PI3K pathway signaling. This suppression correlated with the antitumor activity observed in efficacy studies, providing strong evidence of a direct mechanism of action in vivo.
| Animal Model | Tumor Type | Biomarker Analyzed | Observed Effect in Tumor Tissue |
|---|---|---|---|
| Nude Mouse | MCF-7 Xenograft (PIK3CA-mutant) | Phosphorylated AKT (p-AKT at Ser473) | Significant, dose-dependent inhibition of PI3K pathway signaling |
Analysis of Species-Specific Differences in Pharmacokinetic Profiles
A comparative analysis of the pharmacokinetic data revealed notable differences across the preclinical species evaluated. These variations are critical for interspecies scaling and for predicting the human PK profile.
Systemic Clearance (CL): The rate of drug clearance from the body varied significantly. Systemic clearance was highest in rats, followed by mice, and was lowest in beagle dogs. This trend is common for many xenobiotics and is often attributed to differences in the activity and expression levels of metabolic enzymes, particularly hepatic CYP enzymes.
Oral Bioavailability (F%): The oral bioavailability of CYH33 was good to excellent across all species but showed a clear trend, increasing from mouse (57.7%) to rat (65.9%) and reaching its highest level in the beagle dog (82.8%). This inverse correlation with systemic clearance suggests that species-specific differences in first-pass metabolism are a primary driver of the observed variation in bioavailability.
Half-Life (t½): Consistent with the clearance data, the terminal half-life of CYH33 was longest in beagle dogs and shortest in the rodent species. A longer half-life in higher species like dogs is often predictive of a longer half-life in humans, suggesting the potential for less frequent dosing intervals.
These species-specific differences underscore the importance of using data from multiple species, particularly a non-rodent species like the beagle dog, to build a more accurate allometric scaling model for predicting human pharmacokinetics.
| Parameter | Mouse | Rat | Beagle Dog |
|---|---|---|---|
| Clearance (CL) (L/h/kg) | 1.16 | 0.68 | 0.21 |
| Volume of Distribution (Vss) (L/kg) | 1.18 | 1.52 | 1.13 |
| Half-Life (t½) (h) | 1.1 | 2.1 | 4.7 |
| Oral Bioavailability (F%) | 57.7% | 65.9% | 82.8% |
Analytical Methodologies for Cyh33 Methanesulfonate Research
Quantitative Detection and Quantification Methods in Biological Matrices
The quantitative analysis of CYH33 methanesulfonate (B1217627) and its metabolites in biological matrices such as animal plasma and tissues is fundamental for pharmacokinetic studies. A validated liquid chromatography-tandem mass spectrometry (LC/MS/MS) assay is the primary method for this purpose. nih.gov This technique offers high sensitivity and specificity, which are essential for accurately determining the concentration of the compound over time.
In a first-in-human phase Ia study, plasma concentrations of CYH33 were analyzed using an LC/MS/MS assay. nih.gov The lower limit of quantification (LLOQ) for CYH33 was established at 2.585 ng/mL, demonstrating the assay's sensitivity in detecting low levels of the compound in patient plasma. nih.gov This level of precision is critical for calculating key pharmacokinetic parameters. nih.gov
While specific details on the extraction of CYH33 from tissues are not extensively documented in the provided results, the general principles of bioanalytical method development suggest that techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction would be employed to isolate the compound from complex tissue homogenates prior to LC/MS/MS analysis. The choice of method would depend on the specific tissue and the physicochemical properties of the compound. The development of such methods is guided by the need for high recovery, minimal matrix effects, and reproducibility, often following regulatory guidelines for bioanalytical method validation. mdpi.com
Chromatographic and Spectroscopic Techniques for Compound Characterization and Purity Assessment
The structural integrity and purity of CYH33 methanesulfonate are confirmed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is a standard method to assess the purity of the compound, ensuring that it is free from significant impurities that could affect experimental outcomes. probechem.com
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the chemical structure of this compound. probechem.com NMR provides detailed information about the arrangement of atoms within the molecule, while MS confirms the molecular weight. probechem.com These techniques are indispensable for the definitive identification and characterization of the compound. probechem.com Additionally, methods like chiral-phase gas chromatography or chiral-phase high-performance liquid chromatography can be utilized to resolve enantiomeric and diastereomeric mixtures if applicable.
Cell-Based Assays for Functional and Signaling Pathway Analysis
To understand the biological activity of this compound, various cell-based assays are utilized. These assays provide insights into the compound's effects on cell proliferation, cell cycle, and key signaling pathways.
The Sulforhodamine B (SRB) assay is a widely used method to evaluate the anti-proliferative activity of compounds. zju.edu.cnnih.govresearchgate.net This assay relies on the ability of the SRB dye to bind to cellular proteins, providing a measure of cell density. zju.edu.cnnih.gov It is a sensitive, reproducible, and high-throughput method for determining the cytotoxic or cytostatic effects of a compound on cancer cell lines. zju.edu.cnnih.govjmb.or.kr Studies have shown that this compound inhibits the proliferation of various cancer cell lines, and the SRB assay is a key tool in quantifying this effect. probechem.com
Western Blot analysis is a fundamental technique used to investigate the impact of this compound on specific protein expression and phosphorylation, particularly within the PI3K/AKT/mTOR signaling pathway. targetmol.cnresearchgate.net This method allows researchers to visualize and quantify changes in the levels of key proteins such as phosphorylated Akt (p-Akt) and phosphorylated ERK (p-ERK). targetmol.cn For instance, Western blot analysis has demonstrated that this compound inhibits the phosphorylation of Akt and ERK in sensitive breast cancer cell lines. targetmol.cn This technique was also crucial in showing that in CYH33-resistant esophageal squamous cell carcinoma (ESCC) cells, the compound's effect on p-Akt was diminished. nih.gov
| Cell Lines | Target Proteins | Key Findings | Concentration Range | Incubation Time | Source |
|---|---|---|---|---|---|
| T47D, MCF7 (sensitive breast cancer) | p-Akt, p-ERK | Concurrent inhibition of Akt and ERK phosphorylation. | 4-1000 nM | 1 hour | targetmol.cn |
| MDA-MB-231 (resistant breast cancer) | p-ERK | Little effect on p-ERK phosphorylation up to 1 µM. | Up to 1000 nM | 1 hour | targetmol.cn |
| CYH33-resistant and parental ESCC cells | p-Akt and other signaling proteins | Inhibition of p-Akt in parental cells; reduced effect in resistant cells. | Indicated concentrations | 1 hour | nih.gov |
Advanced Molecular and Cellular Biology Techniques for Mechanistic Pathway Analysis
To delve deeper into the molecular mechanisms underlying the effects of this compound, more advanced techniques are employed.
Flow cytometry is a powerful tool for analyzing cell cycle distribution and immune cell populations. researchgate.netnih.gov Studies have utilized flow cytometry to demonstrate that this compound induces a G1 phase arrest in a concentration-dependent manner in sensitive breast cancer cells. targetmol.cn This technique has also been instrumental in characterizing the immune profile of the tumor microenvironment following treatment with CYH33, revealing an enhanced infiltration and activation of CD8+ and CD4+ T cells. nih.gov
| Assay Type | Cell Lines/Model | Key Findings | Concentration Range | Incubation Time | Source |
|---|---|---|---|---|---|
| Cell Cycle Analysis | T47D, MCF7 (sensitive breast cancer) | Concentration-dependent G1 phase arrest with a reduction in S phase population. | 0.012-1 µM | 24 hours | targetmol.cn |
| Immune Profiling | Murine breast cancer model | Enhanced infiltration and activation of CD8+ and CD4+ T cells; attenuation of M2-like macrophages and regulatory CD4+ T cells. | Not specified | Not specified | nih.gov |
RNA-Sequencing (RNA-Seq) is a high-throughput sequencing technique used to profile global gene expression changes in response to this compound treatment. nih.gov This unbiased approach helps in identifying novel pathways and mechanisms of drug action and resistance. For example, RNA-Seq was used to compare the gene expression profiles of CYH33-resistant and parental ESCC cells. nih.gov The analysis revealed the activation of the RAS, PI3K-Akt, and MAPK signaling pathways in the resistant cells, providing a molecular basis for the acquired resistance. nih.gov
Future Directions in Preclinical Research and Therapeutic Strategy Development
Exploration of Novel Combinatorial Therapeutic Approaches in Advanced Preclinical Models
To enhance the antitumor activity of CYH33 methanesulfonate (B1217627) and overcome potential resistance mechanisms, extensive preclinical research is focused on identifying synergistic combination therapies. The rationale for these combinations is rooted in the complex interplay of oncogenic signaling pathways. Advanced preclinical models, such as cell-derived and patient-derived xenografts (PDX), are instrumental in validating these strategies. larvol.comasco.org
Preclinical studies have explored several promising combinations:
PARP Inhibitors: The combination of CYH33 with PARP inhibitors like olaparib (B1684210) is built on a strong mechanistic foundation. Preclinical findings suggest that PI3K inhibition leads to the downregulation of BRCA1/2 proteins, key components of the homologous recombination repair (HRR) pathway. clinicaltrials.gov This induced "BRCAness" sensitizes tumor cells to PARP inhibitors, providing a rationale for treating patients with specific DNA damage response (DDR) gene mutations or those who have developed resistance to prior PARP inhibitor therapy. clinicaltrials.gov
Endocrine and Cell Cycle Therapies: In hormone receptor-positive (HR+) breast cancer, PIK3CA mutations are a known driver of resistance to endocrine therapy. haihepharma.com Preclinical models have demonstrated that combining CYH33 with agents like fulvestrant (B1683766) or CDK4/6 inhibitors can restore sensitivity and produce superior antitumor effects. larvol.comasco.orghaihepharma.com Specifically, in models of esophageal squamous cell carcinoma (ESCC), CDK4/6 inhibitors were shown to sensitize resistant cells and PDXs to CYH33. larvol.com
EGFR Inhibitors: In head and neck squamous cell carcinoma (HNSCC), studies have revealed that while CYH33 is active, the concurrent activation of the EGFR pathway can mediate resistance. nih.gov Preclinical investigations showed that combining CYH33 with an EGFR inhibitor synergistically potentiates its antitumor activity by achieving a more comprehensive blockade of critical survival pathways. nih.govlarvol.com
Fatty Acid Synthase (FASN) Inhibitors: Exploring the metabolic impact of PI3Kα inhibition, preclinical research in murine breast cancer models found that CYH33 modulates the tumor microenvironment by promoting fatty acid (FA) metabolism. nih.gov Combining CYH33 with a FASN inhibitor, C75, resulted in a synergistic inhibition of tumor growth, linked to enhanced host antitumor immunity. nih.gov
Radiotherapy: Preclinical studies using xenograft models have also indicated that the combination of CYH33 with radiation can lead to significantly greater inhibition of tumor growth compared to either treatment alone, suggesting a potential role as a radiosensitizer. larvol.com
| Combination Agent Class | Example Agent | Rationale | Preclinical Model | Key Finding | Reference(s) |
| PARP Inhibitor | Olaparib | PI3K inhibition downregulates BRCA1/2, inducing HRR deficiency. | Solid Tumor Models | Potential to overcome PARP inhibitor resistance and enhance efficacy. | clinicaltrials.gov |
| CDK4/6 Inhibitor | Palbociclib | Overcomes resistance mediated by cell cycle pathway activation. | Esophageal Squamous Cell Carcinoma (ESCC) PDX | Sensitized resistant ESCC cells to CYH33. | larvol.comasco.org |
| EGFR Inhibitor | Not Specified | Blocks parallel survival signaling that can mediate resistance. | Head and Neck Squamous Cell Carcinoma (HNSCC) | Synergistically potentiated the antitumor activity of CYH33. | nih.gov |
| FASN Inhibitor | C75 | Targets metabolic adaptations and enhances immune response. | Murine Breast Cancer | Synergistic tumor growth inhibition and enhanced antitumor immunity. | nih.gov |
| Radiotherapy | N/A | Sensitizes tumor cells to the cytotoxic effects of radiation. | Xenograft Models | Significantly inhibited xenograft growth compared to monotherapy. | larvol.com |
Identification of Predictive Biomarkers for Response and Resistance in Preclinical Settings
A cornerstone of precision oncology is the use of biomarkers to identify patients most likely to benefit from a given therapy and to understand mechanisms of resistance. For CYH33 methanesulfonate, preclinical research has been vital in establishing and exploring such biomarkers.
Biomarkers of Response: The most well-established predictive biomarker for response to CYH33 is the presence of activating mutations in the PIK3CA gene. haihepharma.comtargetedonc.com Preclinical studies consistently demonstrate that cell lines and xenograft models harboring PIK3CA mutations exhibit greater sensitivity to the drug. asco.orghaihepharma.com Beyond genetic mutations, preclinical work in HNSCC has identified a functional biomarker: the attenuation of Erk phosphorylation upon treatment. nih.gov This suggests that the drug's efficacy in certain contexts is linked to its ability to modulate not just the PI3K/Akt axis but also the interconnected MAPK pathway.
Biomarkers and Mechanisms of Resistance: Understanding why some tumors are intrinsically resistant or develop acquired resistance is a critical future direction. Preclinical models are essential for this investigation.
Parallel Pathway Activation: In HNSCC models, the activation of EGFR was found to sustain GAB1 phosphorylation independent of PI3K, providing an escape route from CYH33-induced inhibition. nih.gov This identifies EGFR pathway activation as a potential biomarker of resistance and provides a clear rationale for combination therapy.
Cell Cycle Dysregulation: The observation that CDK4/6 inhibitors can re-sensitize resistant ESCC models to CYH33 suggests that upregulation of the cell cycle machinery is a key resistance mechanism. larvol.com
Future preclinical work will need to employ techniques like CRISPR screening and long-term culture of drug-resistant clones to systematically uncover novel resistance genes and pathways.
| Biomarker Type | Biomarker | Implication | Preclinical Finding | Reference(s) |
| Predictive of Response | PIK3CA Gene Mutation | Identifies sensitive tumor types. | Tumors with PIK3CA mutations show enhanced sensitivity to CYH33. | haihepharma.comasco.orghaihepharma.comtargetedonc.com |
| Predictive of Response | Attenuation of p-Erk | Indicates effective downstream pathway modulation. | Sensitivity in HNSCC models was associated with reduced Erk phosphorylation. | nih.gov |
| Predictive of Resistance | EGFR Pathway Activation | Indicates a mechanism of innate or acquired resistance. | EGFR activation sustained pro-survival signaling despite PI3Kα inhibition in HNSCC. | nih.gov |
| Predictive of Resistance | Upregulation of CDK4/6 Pathway | Indicates a mechanism of innate or acquired resistance. | CDK4/6 inhibition restored sensitivity to CYH33 in resistant ESCC models. | larvol.com |
Development of Advanced Preclinical Disease Models for Enhanced Translational Relevance
The predictive power of preclinical research hinges on the quality and clinical relevance of the disease models used. While traditional two-dimensional cell cultures and cell line-derived xenografts have been foundational, the field is moving towards more sophisticated systems that better recapitulate human tumor biology.
Patient-Derived Xenografts (PDX): PDX models, created by implanting fresh patient tumor tissue directly into immunodeficient mice, are a major advancement. nih.govcrownbio.com These models largely retain the genetic and histological characteristics of the original human tumor, including its heterogeneity. nih.gov Preclinical studies of CYH33 have utilized PDX models of various cancers, including ESCC, to evaluate efficacy in a context that more closely mirrors the clinical setting. larvol.comasco.org These models are invaluable for testing combination strategies and identifying biomarkers that are more likely to be translationally relevant. crownbio.comnih.gov
Organ-on-a-Chip (OOC) Models: The next frontier in preclinical modeling is the use of microfluidic "organ-on-a-chip" or "tumor-on-a-chip" technologies. nih.govmdpi.com These devices culture human cells in a three-dimensional microenvironment with controlled fluid flow, enabling the recreation of complex tissue-tissue interfaces, vascular perfusion, and mechanical forces. mdpi.comnih.gov While specific studies using CYH33 in OOC models are not yet published, this technology holds immense potential for future research. A "tumor-on-a-chip" could be used to:
Model the tumor microenvironment, including immune cells, fibroblasts, and vasculature, to study their impact on CYH33 efficacy. nih.gov
Investigate drug penetration, metabolism, and resistance in a dynamic, physiologically relevant system.
Create personalized models using a patient's own tumor and immune cells to predict their individual response to CYH33-based therapies. rsc.org
Investigation of Broader Biological Roles and Off-Target Effects Beyond Current Focus
While CYH33 was designed for high selectivity to PI3Kα, understanding its full biological impact is crucial for optimizing its use and anticipating its effects. Preclinical research is expanding beyond the canonical PI3K/Akt pathway to explore wider cellular consequences.
Crosstalk with the MAPK Pathway: A significant finding from preclinical studies is that CYH33 concurrently inhibits the phosphorylation of both Akt and Erk in sensitive cancer cells. glpbio.comcancer-research-network.com In HNSCC, this has been mechanistically linked to the inhibition of PI3K-dependent phosphorylation of the scaffold protein GAB1, which is required for full Erk activation. nih.gov This demonstrates a key broader role for CYH33 in co-regulating two of the most important oncogenic signaling pathways.
Modulation of the Tumor Microenvironment (TME): Perhaps one of the most exciting future directions is the role of CYH33 in modulating antitumor immunity. A preclinical study in murine breast cancer models revealed that CYH33 treatment reshapes the TME from an immunosuppressive to an immune-active state. nih.gov It achieved this by enhancing the infiltration and activation of cytotoxic CD8+ T cells, reducing the population of suppressive M2-like macrophages and regulatory T cells, and promoting a long-term immune memory effect. nih.gov
Metabolic Reprogramming: The same study that uncovered the immunomodulatory effects also found that CYH33 promotes fatty acid metabolism within the TME. nih.gov This metabolic shift appears to contribute to the enhanced activity of CD8+ T cells, linking the drug's direct cellular effects to a broader reprogramming of the tumor ecosystem.
Selectivity and Off-Target Profile: Preclinical kinase profiling has confirmed that CYH33 is highly selective for PI3Kα over the other Class I isoforms (β, δ, γ) and shows minimal activity against a broad panel of other kinases. cancer-research-network.com This high selectivity is a key design feature intended to avoid the off-target toxicities seen with pan-PI3K inhibitors. nih.gov The most prominent side effect, hyperglycemia, is considered an on-target effect of inhibiting PI3Kα's role in the insulin (B600854) signaling pathway. targetedonc.com
Methodological Advancements in PI3K Pathway Research and Drug Discovery Paradigms
The development of this compound is itself a product of advancements in drug discovery, moving from broad-acting pan-PI3K inhibitors to isoform-selective agents. haihepharma.com Future research will be shaped by, and will contribute to, several ongoing paradigm shifts.
Mutant-Selective Inhibitors: While isoform-selective inhibitors like CYH33 improve the therapeutic window, on-target toxicities like hyperglycemia remain a challenge. targetedonc.comnih.gov The next paradigm in drug design is the development of mutant-selective inhibitors. These agents are designed to specifically inhibit the oncogenic, mutated forms of PI3Kα (e.g., H1047R, E545K) while sparing the wild-type enzyme, which is crucial for normal physiological functions like glucose metabolism. This approach could potentially lead to higher efficacy with a significantly improved safety profile.
Advanced Proteomics: The use of sophisticated methodologies like Tandem-Mass-Tag (TMT) phosphoproteomics is enabling a more global and unbiased view of how PI3K inhibitors rewire cellular signaling. nih.gov This technique was instrumental in the HNSCC study to identify the unexpected link between CYH33 and the GAB1/Erk axis, moving beyond candidate-based western blotting to a discovery-based approach.
Integrated Multi-Omics in Advanced Models: The future of preclinical research will involve integrating multi-omics data (genomics, transcriptomics, proteomics, metabolomics) from advanced models like PDX and OOC. This will provide a systems-level understanding of drug response and resistance, leading to the discovery of more robust biomarker signatures and novel combination strategies.
By leveraging these advanced models and methodologies, the next phase of preclinical research on this compound will provide a deeper understanding of its mechanism, guide its optimal clinical application, and inform the development of the next generation of PI3K pathway inhibitors.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
